Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate
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Description
Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Condensation Reactions: : One common method for synthesizing Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate involves the condensation of 2-aminopyridine with methyl 2-bromoacetate under basic conditions. This reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
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Multicomponent Reactions: : Another approach involves multicomponent reactions where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together. This method is advantageous due to its
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-9-11-3-4-12(9)6-8(7)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
OMPFNRCQRNRVLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1C(=O)OC |
Origin of Product |
United States |
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